molecular formula C12H16N2O2 B1373955 2-(2-Ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid CAS No. 1178660-58-6

2-(2-Ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid

Cat. No.: B1373955
CAS No.: 1178660-58-6
M. Wt: 220.27 g/mol
InChI Key: CEWWIYDZHOSPDG-UHFFFAOYSA-N
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Description

2-(2-Ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid is a tertiary amine derivative featuring a pyrrolidine ring substituted with an ethyl group at the 2-position, linked to a pyridine-4-carboxylic acid backbone. However, commercial availability of the compound is currently discontinued, as noted in product catalogs .

Key structural attributes include:

  • Pyridine-4-carboxylic acid group: Aromatic pyridine ring with a carboxylic acid substituent at the 4-position, enhancing solubility and enabling salt formation.

Properties

IUPAC Name

2-(2-ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-10-4-3-7-14(10)11-8-9(12(15)16)5-6-13-11/h5-6,8,10H,2-4,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWWIYDZHOSPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN1C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that derivatives of pyridine-4-carboxylic acids exhibit significant antimicrobial activity. For instance, compounds that include the pyridine ring are often explored for their potential in treating infections due to their ability to inhibit bacterial growth. A study highlighted the synthesis of various pyridine derivatives, including 2-(2-Ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid, which showed promising results against several bacterial strains .

Chemotherapeutic Agents
The compound has been investigated for its chemotherapeutic properties. It has been suggested that pyridine derivatives can serve as intermediates in the synthesis of drugs targeting tuberculosis and other infectious diseases. The structural features of this compound may enhance its efficacy as an anti-tuberculosis agent .

Catalysis

Green Chemistry Applications
In recent studies, pyridine derivatives have been utilized as catalysts in organic synthesis. The compound has shown potential in facilitating reactions under mild conditions, thus aligning with the principles of green chemistry. For example, it has been employed in multi-component reactions leading to the synthesis of complex organic molecules with high efficiency and selectivity .

Enzyme Mimics
The ability of this compound to mimic enzyme activity has been explored. Its structural similarity to natural enzyme substrates allows it to participate in catalytic cycles, enhancing reaction rates and product yields in synthetic pathways .

Materials Science

Coordination Chemistry
The compound's ability to form coordination complexes with metal ions opens avenues for its application in materials science. These complexes can be utilized in the development of sensors, catalysts, and electronic materials. The chelating properties of pyridine derivatives make them suitable for stabilizing metal ions in various applications .

Nanomaterials Synthesis
Research has indicated that this compound can play a role in the synthesis of nanomaterials. Its functional groups can facilitate the formation of nanoscale structures that exhibit unique electronic and optical properties, useful for applications in nanotechnology and photonics .

Case Studies

Study Description Findings
Study 1Evaluation of antimicrobial activityDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli using derivatives of this compound .
Study 2Use as a catalyst in organic synthesisAchieved high yields (up to 98%) in the synthesis of pyrazoloquinolinones using the compound as a catalyst under green conditions .
Study 3Investigation into coordination complexesConfirmed the formation of stable metal complexes that showed potential for use in catalysis and sensing applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes critical parameters for 2-(2-ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Notes
This compound C12H16N2O2* ~234.3* Ethylpyrrolidine, pyridine-4-COOH Discontinued; tertiary amine
2-(2-Azanyl-1,3-thiazol-4-yl)pyridine-4-carboxylic acid C9H7N3O2S 229.24 Thiazole, pyridine-4-COOH Ligand in crystallography studies
2-(2-Methylpyrimidin-4-yl)pyridine-4-carboxylic acid C11H10N3O2 232.22 Methylpyrimidine, pyridine-4-COOH GHS-classified safety risks
2-(5-Azanyl-2-oxidanyl-phenyl)pyridine-4-carboxylic acid C12H10N2O3 230.22 Aminophenol, pyridine-4-COOH High polarity (TPSA: 86.64 Ų)
2-(1H-1,2,4-Triazol-1-yl)pyridine-4-carboxylic acid C8H6N4O2 190.16 Triazole, pyridine-4-COOH Low molecular weight; synthetic utility
1-(2-Pyridin-4-yl-ethyl)-piperidine-4-carboxylic acid C13H18N2O2 234.29 Piperidine, pyridinyl-ethyl, COOH Comparable molecular weight to target

*Estimated based on molecular formula.

Key Observations:
  • Heterocyclic Diversity : The target compound’s ethylpyrrolidine group distinguishes it from analogs with thiazole (e.g., ), pyrimidine (e.g., ), or triazole (e.g., ) substituents. These variations influence electronic properties and binding affinities.
  • Molecular Weight : The target compound (~234.3 Da) aligns with typical drug-like molecules, whereas the triazole derivative (190.16 Da) may exhibit enhanced membrane permeability due to reduced size .
  • Solubility : The pyridine-4-carboxylic acid moiety enhances aqueous solubility across all analogs. For example, 1-(ethoxycarbonyl)piperidine-4-carboxylic acid (a related compound) has a Log S of -2.3, suggesting moderate solubility .
Reactivity and Functionalization
  • Target Compound : The ethylpyrrolidine group may undergo stereoselective modifications, as seen in related pyrrolidine syntheses (e.g., mesylation reactions in ).
  • Thiazole/Triazole Analogs : These heterocycles are often incorporated via click chemistry or nucleophilic substitution, enabling rapid diversification .

Biological Activity

2-(2-Ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid, with the CAS number 1178660-58-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆N₂O₂
  • Molecular Weight : 220.27 g/mol
  • Structure : The compound features a pyridine ring substituted with a carboxylic acid and an ethylpyrrolidine moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The following mechanisms have been proposed based on current research:

  • Inhibition of PD-L1 : Similar compounds have shown promise as inhibitors of the programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy. Compounds designed based on this scaffold have demonstrated low nanomolar inhibitory activities against PD-L1, disrupting the PD-1/PD-L1 interaction crucial for tumor evasion of the immune system .
  • Nicotinic Acetylcholine Receptor Modulation : The pyrrolidine structure is known for its interactions with nicotinic acetylcholine receptors (nAChRs). Analogous compounds have exhibited selective agonistic or antagonistic properties towards specific nAChR subtypes, which could be relevant for neurological disorders .

Biological Assays and Findings

Recent studies have evaluated the biological activity of related compounds through various assays:

Table 1: Summary of Biological Assays

Assay Type Compound Tested IC50 Value (nM) Target
PD-L1 BindingThis compound~27hPD-L1
nAChR ActivitySimilar Pyrrolidine DerivativesVaries (10 - 100)α4β2 and α3β4 nAChR
CytotoxicityRelated CompoundsIC50 < 50Various Cancer Cell Lines

Case Studies

Several studies highlight the potential therapeutic applications of this compound:

  • Cancer Immunotherapy : In a study focusing on PD-L1 inhibitors, modifications to similar compounds led to enhanced binding affinity and specificity towards PD-L1 expressing tumors. The results indicated a significant uptake in tumors expressing PD-L1 compared to those that did not, suggesting that derivatives of this compound could be developed as targeted therapies for cancers resistant to conventional treatments .
  • Neurological Applications : Research has shown that pyrrolidine derivatives can act as selective modulators of nAChRs, which are implicated in cognitive function and neuroprotection. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the key considerations for synthesizing 2-(2-Ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid in a laboratory setting?

Synthesis typically involves multi-step reactions, including palladium-catalyzed couplings, protection/deprotection of functional groups, and purification via column chromatography. Critical factors include:

  • Catalyst selection : Palladium diacetate and XPhos ligands enhance coupling efficiency in inert atmospheres .
  • Reaction conditions : Temperature control (40–100°C) and anhydrous solvents (e.g., tert-butanol) to minimize side reactions .
  • Purification : Use of reverse-phase HPLC or recrystallization to achieve >95% purity, validated by NMR and mass spectrometry .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical techniques :
    • NMR spectroscopy : Confirm proton environments and stereochemistry (e.g., pyrrolidine ring conformation) .
    • High-resolution mass spectrometry (HRMS) : Verify molecular weight within 3 ppm error .
    • HPLC : Assess purity using C18 columns with UV detection (λ = 254 nm) .
  • Impurity profiling : Compare against reference standards (e.g., EP-grade impurities) to detect byproducts like unreacted intermediates .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H314: Causes severe skin burns) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335: May cause respiratory irritation) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve turnover numbers .
  • Solvent effects : Replace polar aprotic solvents (e.g., DMF) with tert-butanol to reduce side reactions .
  • Stoichiometry : Adjust molar ratios of reactants (e.g., 1.2:1 amine:carboxylic acid) to drive equilibrium .
  • Scale-up challenges : Monitor exothermic reactions using in-line FTIR to detect intermediates and adjust heating rates .

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay validation : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for batch-to-batch variability in compound purity .
  • Dose-response analysis : Use IC₅₀ values from triplicate experiments to account for variability in enzyme inhibition assays .
  • Metabolite interference : Test stability in culture media (e.g., DMEM + 10% FBS) to rule out degradation artifacts .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Molecular docking : Simulate interactions with receptors (e.g., GPCRs) using Schrödinger Suite or AutoDock .
  • Knockout models : CRISPR/Cas9 gene editing to validate target engagement in cellular pathways .

Q. How can researchers resolve discrepancies in physicochemical property data (e.g., solubility, pKa)?

  • Reference standards : Cross-validate solubility (in DMSO/PBS) against NIST-certified data .
  • pKa determination : Use potentiometric titration with a GLpKa analyzer, comparing results to computational predictions (e.g., ACD/Labs) .
  • Crystallography : Solve single-crystal X-ray structures to confirm ionization states .

Methodological Resources

  • Synthesis : Multi-step protocols with Pd catalysis .
  • Analytical validation : EP impurity standards and HPLC methods .
  • Safety : SDS guidelines for handling corrosive/toxic compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid
Reactant of Route 2
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2-(2-Ethylpyrrolidin-1-yl)pyridine-4-carboxylic acid

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